molecular formula C14H10F2N2O2S B2842093 N-[cyano(2,4-difluorophenyl)methyl]-4-methoxythiophene-2-carboxamide CAS No. 1394715-63-9

N-[cyano(2,4-difluorophenyl)methyl]-4-methoxythiophene-2-carboxamide

Cat. No.: B2842093
CAS No.: 1394715-63-9
M. Wt: 308.3
InChI Key: VMVURFCOWQOZCA-UHFFFAOYSA-N
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Description

N-[cyano(2,4-difluorophenyl)methyl]-4-methoxythiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a cyano group, difluorophenyl group, and a methoxy group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-4-methoxythiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,4-difluorobenzyl cyanide with a suitable thiophene derivative under basic conditions to form an intermediate compound.

    Methoxylation: The intermediate is then subjected to methoxylation using methanol and a catalyst such as sodium methoxide to introduce the methoxy group.

    Carboxamidation: The final step involves the reaction of the methoxylated intermediate with a carboxamide derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2,4-difluorophenyl)methyl]-4-methoxythiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or methoxy groups are replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[cyano(2,4-difluorophenyl)methyl]-4-methoxythiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of N-[cyano(2,4-difluorophenyl)methyl]-4-methoxythiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Interact with Receptors: Bind to specific receptors on cell surfaces, triggering intracellular signaling cascades that lead to various cellular responses.

    Modulate Gene Expression: Influence the expression of genes involved in critical biological processes, such as cell growth and apoptosis.

Comparison with Similar Compounds

N-[cyano(2,4-difluorophenyl)methyl]-4-methoxythiophene-2-carboxamide can be compared with other similar compounds, such as:

    N-[cyano(2,4-difluorophenyl)methyl]-4-fluoro-2-nitrobenzamide: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.

    N-[cyano(2,4-difluorophenyl)methyl]-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide: Contains an acridine moiety, which imparts distinct properties compared to the thiophene ring in the target compound.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-4-methoxythiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O2S/c1-20-9-5-13(21-7-9)14(19)18-12(6-17)10-3-2-8(15)4-11(10)16/h2-5,7,12H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVURFCOWQOZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC(=C1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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